Unique 4-Methoxy Substitution Pattern vs. Sanofi's 3-Substituted FAAH Inhibitor Series
The compound features a 4-methoxy substituent on the phenyl ring, whereas a core patent from Sanofi-Aventis exemplifies a series of FAAH inhibitors with an unsubstituted phenyl or a 3-substituted pattern [1]. This positional isomerism is a key differentiator. In the context of FAAH inhibition, the specific placement of hydrogen-bond acceptors like the methoxy group is known to be critical for optimal interaction with the enzyme's catalytic triad and surrounding hydrophobic pockets [2]. Direct quantitative comparator data for this specific compound is not available in the public domain, but the structural difference is a class-level differentiator for binding interactions.
| Evidence Dimension | Positional isomerism of the methoxy substituent on the central phenyl ring |
|---|---|
| Target Compound Data | 4-methoxy substitution pattern |
| Comparator Or Baseline | Unsubstituted or 3-substituted phenyl ring as described in Sanofi's lead FAAH inhibitor patent series (e.g., WO 2006/054203) |
| Quantified Difference | Not quantified; a qualitative structural difference with expected impact on target binding. |
| Conditions | Structure-Activity Relationship (SAR) analysis based on patent disclosures. |
Why This Matters
For researchers mapping FAAH inhibitor SAR, this compound fills a specific chemical space gap not covered by the common 3-substituted analogs, enabling studies on how methoxy position affects binding and selectivity.
- [1] Patents Assigned to SANOFI-EVENTIS. (2010). Justia Patents. Illustrates the general formula for Sanofi's FAAH inhibitors. View Source
- [2] Modulators of FAAH. (2006). Justia Patents. US Patent Application 20060167075. Describes the role of phenyl substitution in FAAH activity. View Source
